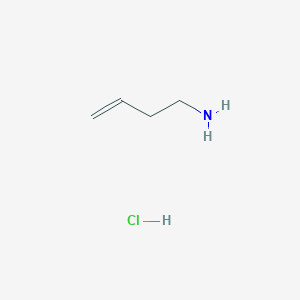

3-Butenylamine hydrochloride

概要

説明

3-Butenylamine hydrochloride is an aliphatic terminal amine used for organic synthesis and in proteomics research . Its hydrochloride salt is used to improve the detection of neurodegenerative Alzheimer’s disease in ELISA titrations by reducing the background due to non-specific associations of molecules and proteins . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

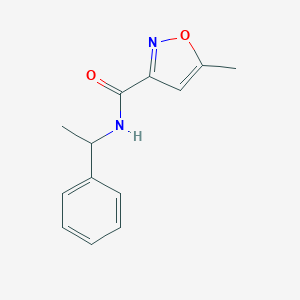

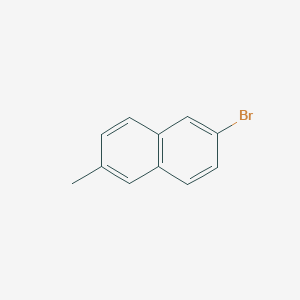

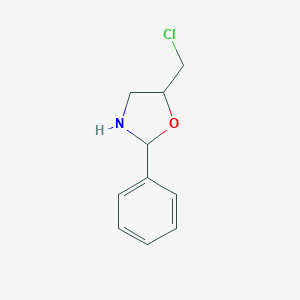

A convenient synthesis of 3-Butenylamine has been reported . This synthesis utilizes readily available starting materials and inexpensive reagents, and can be used to prepare 1a-1c in 70–90% overall yield . 3-Butenylamine hydrochloride can also be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione via reaction with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate .Molecular Structure Analysis

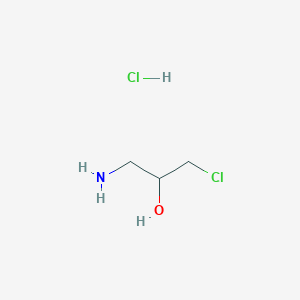

The molecular formula of 3-Butenylamine hydrochloride is C4H10ClN . The average mass is 107.582 Da and the monoisotopic mass is 107.050179 Da .Chemical Reactions Analysis

3-Butenylamine hydrochloride can be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione via reaction with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate .Physical And Chemical Properties Analysis

The molecular weight of 3-Butenylamine hydrochloride is 107.58 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds . The topological polar surface area is 26 Ų . The heavy atom count is 6 .科学的研究の応用

Organic Synthesis

3-Butenylamine hydrochloride: is utilized in organic synthesis due to its aliphatic terminal amine structure . It serves as a building block for synthesizing complex molecules. For instance, it can react with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate to form 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione . This reaction showcases its utility in constructing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.

Proteomics Research

In proteomics, 3-Butenylamine hydrochloride plays a crucial role in the study of proteins and their functions. It is used to modify proteins or peptides, which can then be analyzed to understand protein interactions, structure, and function .

Alzheimer’s Disease Detection

The hydrochloride salt of But-3-en-1-amine is instrumental in enhancing the detection of neurodegenerative Alzheimer’s disease. It is used in ELISA titrations to reduce non-specific background associations of molecules and proteins, thus improving the accuracy of the diagnostic process .

Safety and Hazards

3-Butenylamine hydrochloride is considered hazardous. It is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

3-Butenylamine hydrochloride has been used in the synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione . It has also been introduced in quasi-2D perovskites that will crosslink at the grain boundaries and between layered perovskites upon thermal annealing . These applications suggest potential future directions in the fields of organic synthesis, proteomics research, and materials science.

作用機序

Target of Action

3-Butenylamine hydrochloride, also known as But-3-en-1-amine hydrochloride, is a biochemical reagent It’s known to affect the respiratory system .

Mode of Action

It’s known to interact with its targets, leading to changes that can be used for life science related research .

Biochemical Pathways

It’s used as a biological material or organic compound in various biochemical assays .

Result of Action

3-Butenylamine hydrochloride can be used to synthesize 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione via reaction with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate . This indicates that the compound can participate in chemical reactions leading to the formation of new compounds.

Action Environment

It’s recommended to store the compound in a dark place, sealed, and away from moisture .

特性

IUPAC Name |

but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494277 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenylamine hydrochloride | |

CAS RN |

17875-18-2 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-butene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Butenylamine Hydrochloride improve the sensitivity of ELISA assays?

A: 3-Butenylamine Hydrochloride enhances the sensitivity of ELISA assays by modifying the surface chemistry of titration wells. When applied to the well surface, this compound improves the adsorption of target proteins, such as recombinant prion proteins [] and hyperphosphorylated Tau proteins []. This enhanced protein binding leads to a stronger signal during detection, ultimately increasing the assay's sensitivity.

Q2: What is the role of 3-Butenylamine Hydrochloride in perovskite light-emitting diodes (PeLEDs)?

A: 3-Butenylamine Hydrochloride serves as a crosslinkable cation in quasi-2D perovskite materials used in PeLEDs []. When incorporated into the perovskite structure, it undergoes crosslinking at the grain boundaries and between layered perovskites during thermal annealing. This crosslinking process offers several benefits:

Q3: Are there any differences in how 3-Butenylamine Hydrochloride interacts with different target proteins?

A: Yes, research suggests that the interaction of 3-Butenylamine Hydrochloride with target proteins may be influenced by the protein's conformation. For instance, while it effectively enhances the detection of recombinant prion proteins, a different compound, geranylamine, shows superior performance with native prion proteins []. This suggests that the specific conformation of the target protein can impact the interaction with 3-Butenylamine Hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)